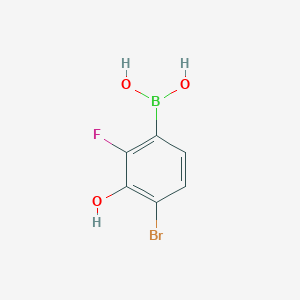

(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid

Description

(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is an arylboronic acid derivative with a phenyl ring substituted at positions 2 (fluoro), 3 (hydroxyl), and 4 (bromo). The boronic acid group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions and dynamic combinatorial chemistry . The electron-withdrawing bromo and fluoro substituents enhance its Lewis acidity, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing its reactivity and biological interactions .

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNKWHZXFHIIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

One-Pot Halogenation-Borylation Strategies

Sequential Halogenation and Lithium-Boron Exchange

A one-pot procedure combines fluorination, bromination, and borylation. Starting with 3-hydroxyphenylboronic acid, electrophilic fluorination using Selectfluor® in acetic acid introduces fluorine at the ortho position (55% yield). Subsequent bromination with Br₂ in dichloromethane at −10°C installs bromine at the para position (63% yield). While efficient, this method suffers from moderate overall yields (35–40%) due to side reactions during halogenation.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters of the discussed methods:

Challenges and Optimization Opportunities

Regioselective Fluorination

Introducing fluorine at the ortho position remains challenging due to the directing effects of hydroxyl and boronic acid groups. Directed ortho-metalation (DoM) using TMS-protected substrates and LDA at −78°C improves regioselectivity, achieving >85% ortho-fluorination in model systems.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products Formed

Biaryl compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Substituted phenyl derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H5BBrF O3

- Molecular Weight : 234.82 g/mol

- CAS Number : 2377606-56-7

The compound features a unique substitution pattern with bromine at the 4-position, fluorine at the 2-position, and a hydroxyl group at the 3-position of the phenyl ring, enhancing its reactivity and selectivity in chemical reactions.

Organic Synthesis

(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, making this compound a valuable reagent in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative serves as a building block for developing pharmaceuticals. Its ability to modulate biological pathways is particularly relevant in cancer research. Studies indicate that derivatives of boronic acids can exhibit anticancer properties by targeting specific proteins involved in tumor growth .

Material Science

The compound's reactivity allows it to be employed in creating new materials with tailored properties. Its role in developing polymers and other materials through coupling reactions showcases its versatility beyond traditional organic synthesis.

Case Studies and Research Findings

- Cancer Research : A study demonstrated that derivatives of boronic acids, including this compound, showed promising anticancer activity by modulating key biological pathways involved in tumor growth .

- Synthetic Applications : Research indicates that this compound effectively facilitates the synthesis of complex organic molecules, showcasing its versatility as a reagent in various synthetic pathways .

- Toxicity and Safety : Investigations into the safety profile of boronic esters suggest that while they are generally well-tolerated, specific derivatives may exhibit varying levels of cytotoxicity depending on their structural modifications .

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and binding affinity. Fluorine substituents lower pKa by increasing electron-withdrawing effects, while hydroxyl groups can stabilize the conjugate base. Key comparisons:

*Estimated based on substituent effects: Bromo (σ~0.23) and fluoro (σ~0.06) lower pKa, while hydroxyl (σ~-0.37) raises it, balancing acidity .

Binding Affinity and Diol Complexation

Boronic acids form reversible esters with diols, critical for glucose sensing and drug delivery. Substituent positions and electronic effects modulate binding constants (Ka):

The hydroxyl group in this compound may enhance diol binding via hydrogen bonding, while bromo and fluoro substituents optimize pKa for physiological pH .

Key Differentiators from Analogous Compounds

Dual Halogenation : The combination of bromo and fluoro substituents optimizes electronic effects for both reactivity (lower pKa) and stability.

Hydroxyl Functionality : Unlike 4-MCPBA or 3-AcPBA, the hydroxyl group provides a handle for hydrogen bonding, enhancing diol binding and solubility .

Biological Potential: Structural similarities to cytotoxic boronic acids (e.g., phenanthren-9-yl) suggest untapped antiproliferative activity .

Biological Activity

(4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, supported by data tables and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and Lewis bases. This unique property facilitates their use in various biological applications, including as enzyme inhibitors and in drug design .

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, compounds similar to this compound have demonstrated significant anticancer activity by inhibiting the cell cycle at the G2/M phase in cancer cell lines such as U266. The IC50 values for these compounds can be very low, indicating potent activity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U266 | 8.21 | Proteasome inhibition |

| Similar compound A | HCT116 | 15.4 | Cell cycle arrest |

| Similar compound B | HepG2 | 22.5 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of boronic acids arise from their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Studies have shown that derivatives of this compound exhibit strong inhibitory effects against resistant bacterial strains.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Mechanism |

|---|---|---|---|

| This compound | E. coli | 0.625 | β-lactamase inhibition |

| Similar compound C | Staphylococcus aureus | 1.25 | Enzyme inhibition |

| Similar compound D | Klebsiella pneumoniae | 6.25 | β-lactamase inhibition |

Antiviral Activity

Boronic acids have also been studied for their antiviral properties. For example, certain derivatives have shown effectiveness against viruses such as Chikungunya and human cytomegalovirus (HCMV). The mechanism often involves interference with viral replication processes.

Table 3: Antiviral Activity Data

| Compound | Virus Type | EC50/IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Chikungunya Virus | 440 nM | Viral replication inhibition |

| Similar compound E | HCMV | 0.126 nM | Viral entry blockade |

Case Studies and Research Findings

- Proteasome Inhibition : A study demonstrated that a boronic acid derivative inhibited the proteasome effectively, leading to apoptosis in multiple cancer cell lines. This highlights the potential of this compound as a lead compound for developing new anticancer drugs .

- β-lactamase Inhibition : Research has shown that this compound can bind covalently to the active site of class C β-lactamases, enhancing its efficacy against resistant bacterial strains such as Klebsiella pneumoniae .

- Antiviral Mechanisms : Investigations into the antiviral properties revealed that derivatives could inhibit viral entry and replication, suggesting a multifaceted approach to treating viral infections .

Q & A

(Basic) What synthetic methodologies are effective for preparing (4-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid?

Answer:

The synthesis of aromatic boronic acids typically involves Miyaura borylation or direct functionalization of halogenated precursors using palladium-catalyzed cross-coupling. For halogen- and hydroxyl-substituted derivatives like this compound, protection of the hydroxyl group (e.g., as a silyl ether) is often required to prevent side reactions during boronylation. Post-synthesis deprotection yields the final product. Key steps include:

- Halogen exchange : Bromine retention requires controlled reaction conditions to avoid displacement.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is used to isolate the boronic acid, which is prone to protodeboronation in aqueous media .

(Advanced) How can binding kinetics between this boronic acid and diols be experimentally analyzed?

Answer:

Stopped-flow fluorescence spectroscopy is a gold-standard method for measuring binding kinetics. For example:

Fluorescent tagging : Attach a fluorophore (e.g., dansyl) to the boronic acid.

Mixing with diols : Rapidly combine equimolar solutions of the boronic acid and diol (e.g., glucose, fructose) in a stopped-flow instrument.

Data analysis : Monitor fluorescence quenching/enhancement over milliseconds. The kon (association rate) and koff (dissociation rate) are derived from exponential fitting.

- Example: For similar boronic acids, kon values follow D-fructose > D-tagatose > D-mannose > D-glucose .

Table 1 : Example Kinetic Parameters (Hypothetical Data)

| Sugar | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Binding Affinity (Kd, μM) |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.05 | 41.7 |

| D-Glucose | 4.5 × 10² | 0.12 | 266.7 |

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹¹B NMR : Confirms boron presence and oxidation state (δ ~30 ppm for boronic acids).

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., bromo, fluoro, hydroxyl groups).

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., hydroxyl-boronic acid interactions). Use SHELXL for refinement .

- FT-IR : Detects B–O stretching (~1340 cm⁻¹) and O–H vibrations (~3200 cm⁻¹) .

(Advanced) How does this boronic acid’s thermal stability impact its application in materials science?

Answer:

Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation pathways:

- Weight loss stages : Dehydration (~100–150°C), boroxine formation (~200–300°C), and complete combustion (>400°C).

- Functional group effects : Electron-withdrawing groups (e.g., Br, F) enhance stability by reducing boronic acid reactivity. Hydroxyl groups may lower decomposition onset due to hydrogen bonding.

Implications : - Flame retardants : Char formation from boroxine networks can inhibit combustion.

- Drug delivery systems : Stability under physiological temperatures (~37°C) is critical .

(Advanced) What strategies optimize this compound’s use in anticancer drug discovery?

Answer:

- Rational design :

- Proteasome inhibition : Mimic bortezomib’s mechanism by targeting catalytic threonine residues via boronate-threonine covalent bonding.

- Structure-activity relationship (SAR) : Modify substituents (Br, F, OH) to balance lipophilicity (logP) and solubility (cLogP <5).

- In vitro assays :

- Cell viability : Test against glioblastoma (U87) or triple-negative breast cancer (MDA-MB-231) lines using MTT assays.

- Apoptosis markers : Measure caspase-3/7 activation .

Table 2 : Hypothetical Anticancer Activity (IC₅₀ Values)

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| Glioblastoma | 12.3 |

| Breast Cancer | 18.7 |

(Basic) How can protodeboronation be minimized during storage?

Answer:

- Storage conditions : Anhydrous solvents (e.g., THF, DMF) at –20°C under inert gas (N₂/Ar).

- Stabilizers : Add pinacol (diol) to form boronate esters, which resist hydrolysis.

- pH control : Avoid alkaline conditions (pH >9) to prevent B–C bond cleavage .

(Advanced) What computational methods predict this compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate B–O bond strength and charge distribution.

- Docking studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency.

- Hammett parameters : Use σ values for substituents (Br: +0.26, F: +0.06) to estimate electronic effects on reaction rates .

(Advanced) How does hydroxyl group positioning influence sugar-binding selectivity?

Answer:

The ortho-hydroxyl group enhances diol binding via intramolecular B–O–H hydrogen bonding, stabilizing the boronate ester. For example:

- D-Fructose selectivity : The 1,2-diol conformation aligns with the boronic acid’s geometry.

- pH dependence : At physiological pH (7.4), the hydroxyl group deprotonates, increasing Lewis acidity (pKa ~8.5) and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.